

# **Chemical Synonyms and Identifiers**

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Compound of Interest		
Compound Name:	4-Phenylbenzaldehyde	
Cat. No.:	B031587	Get Quote

**4-Phenylbenzaldehyde** is known by a variety of names in commercial and academic literature. A comprehensive list of its synonyms and identifiers is provided below for clear identification and literature searching.

- Systematic IUPAC Name: 4-phenylbenzaldehyde[1][2]
- Common Synonyms:
  - 4-Biphenylcarboxaldehyde[1][2]
  - Biphenyl-4-carboxaldehyde[1][2]
  - p-Phenylbenzaldehyde[1][2]
  - 4-Formylbiphenyl[1][2]
  - [1,1'-Biphenyl]-4-carboxaldehyde[1][2]
  - Biphenyl-4-carbaldehyde[1][2]
  - 4-Biphenylylaldehyde
  - p-Biphenylaldehyde[1][2]
  - p-Biphenylcarboxaldehyde[1][2]
  - 4-Biphenylylcarboxaldehyde[1][2]



- (1,1'-Biphenyl)-4-carboxaldehyde[2]
- 4-biphenylcarbaldehyde[2]
- 4-formyl-1,1'-biphenyl[2]
- 4-biphenylmethanal[2]
- Commercial Names and Code Names:
  - NSC 46066[2]

### **Physicochemical and Spectroscopic Data**

A summary of the key quantitative data for **4-Phenylbenzaldehyde** is presented in the table below, providing essential information for its handling, characterization, and use in experimental settings.



Property	Value	Reference(s)
Molecular Formula	C13H10O	[2]
Molecular Weight	182.22 g/mol	[2]
CAS Number	3218-36-8	[1]
Appearance	White to light yellow crystalline powder	[3]
Melting Point	57-59 °C	
Boiling Point	184 °C at 11 mmHg	
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.	
FTIR (cm <sup>-1</sup> )	~3050 (Ar C-H), ~2820, ~2720 (Aldehyde C-H), ~1665 (C=O), ~1595 (Ar C=C)	
<sup>1</sup> H NMR (CDCl <sub>3</sub> , δ)	~10.0 (s, 1H, CHO), ~7.9 (d, 2H), ~7.7 (d, 2H), ~7.4-7.5 (m, 5H)	
<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ)	~192 (CHO), ~147, ~140, ~135, ~130, ~129, ~128, ~127	

## **Experimental Protocols**

The synthesis of **4-Phenylbenzaldehyde** is most commonly achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and efficient method.

# Synthesis of 4-Phenylbenzaldehyde via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of **4-Phenylbenzaldehyde** from 4-bromobenzaldehyde and phenylboronic acid.



### Materials:

- 4-Bromobenzaldehyde
- · Phenylboronic acid
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- Triphenylphosphine (PPh<sub>3</sub>)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Toluene
- Water (degassed)
- · Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Round-bottom flask, condenser, magnetic stirrer

#### Procedure:

- Reaction Setup: In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
- Catalyst Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.
- Solvent Addition: Add a 4:1 mixture of toluene and degassed water (20 mL).
- Reaction Execution: Place the flask in a preheated oil bath at 90°C and stir the mixture vigorously under an inert atmosphere (e.g., nitrogen) for 4-6 hours.



- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature. Transfer to a
  separatory funnel, add ethyl acetate and water. Separate the organic layer, and extract the
  aqueous layer with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

### **Biological Activity and Signaling Pathways**

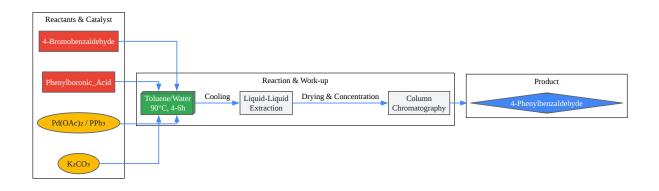
While **4-Phenylbenzaldehyde** is a valuable building block in the synthesis of pharmaceuticals, its direct biological activity and impact on specific signaling pathways are not extensively documented in publicly available literature. However, the biphenyl scaffold is a known pharmacophore present in numerous biologically active compounds, including enzyme inhibitors and receptor antagonists.[4][5]

Derivatives of biphenyl amides and carboxamides have shown potential as anticancer, antimicrobial, and enzyme inhibitory agents, targeting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease.[6] Furthermore, some benzaldehyde derivatives have been investigated as inhibitors of enzymes like tyrosinase and aldehyde dehydrogenase (ALDH).[7][8] For instance, 4-(diethylamino)benzaldehyde is a known pan-inhibitor of ALDH isoforms, which are implicated in cancer cell survival and drug resistance.[9]

Given the limited direct data on **4-Phenylbenzaldehyde**, a logical first step in its biological evaluation would be to screen it against a panel of common drug targets. An experimental workflow for such a screening cascade is proposed below.

# Visualizations Synthesis of 4-Phenylbenzaldehyde via Suzuki-Miyaura Coupling



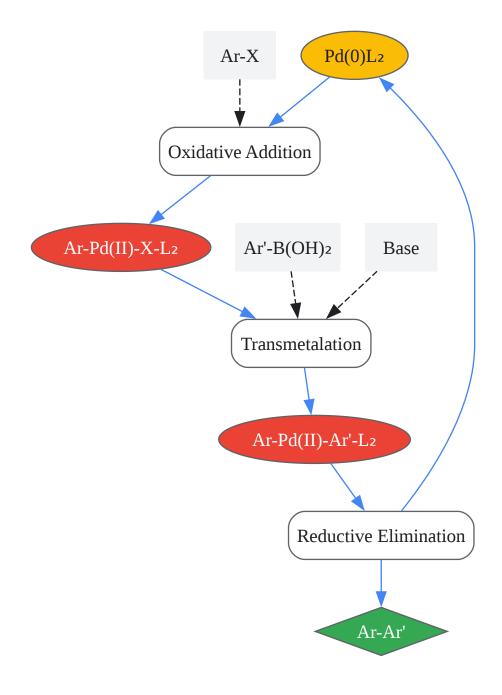


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Caption: Workflow for the synthesis of **4-Phenylbenzaldehyde**.

### Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling



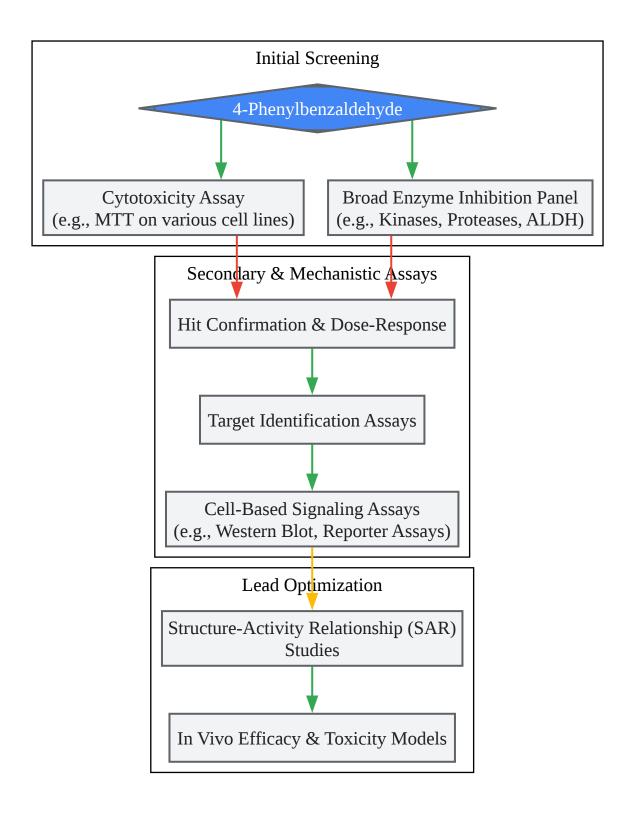


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Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

# **Proposed Workflow for Biological Activity Screening**





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Caption: Workflow for biological screening of **4-Phenylbenzaldehyde**.



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### References

- 1. Substituent effect of benzaldehydes on tyrosinase inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (1,1'-Biphenyl)-4-carboxaldehyde | C13H10O | CID 76689 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biphenyl-4-carboxaldehyde 95.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing)
   DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 5. Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in silico molecular modeling and in vitro pharmacological evaluations of biphenyl-4-carboxamide derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
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